molecular formula C13H7BrF5NO B13427190 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B13427190
M. Wt: 368.10 g/mol
InChI Key: RGMVHKUQUQXYHZ-UHFFFAOYSA-N
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Description

4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline core. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline group can yield nitroaniline or azo compounds, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it particularly valuable in applications requiring high reactivity and specificity .

Properties

Molecular Formula

C13H7BrF5NO

Molecular Weight

368.10 g/mol

IUPAC Name

4-bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

InChI

InChI=1S/C13H7BrF5NO/c14-8-2-1-7(20)5-11(8)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2

InChI Key

RGMVHKUQUQXYHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br

Origin of Product

United States

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